2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
Description
Chemical Structure and Key Features 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a benzoxazole derivative with a fused benzene-oxazole core. At position 2, it bears a 3-fluorophenyl group, while position 5 is substituted with a (3-methylpiperidin-1-yl)methyl moiety. The 3-methylpiperidine group introduces a tertiary amine, contributing to basicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .
For example, describes the use of indium powder and acetic acid to cyclize nitro-phenol precursors into benzoxazoles. A similar approach, involving substitution at positions 2 and 5, could be employed for this compound .
Properties
Molecular Formula |
C20H21FN2O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21FN2O/c1-14-4-3-9-23(12-14)13-15-7-8-19-18(10-15)22-20(24-19)16-5-2-6-17(21)11-16/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
InChI Key |
VGNBQMXWMPHVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound featuring a benzo[d]oxazole core, a fluorophenyl group, and a piperidine moiety linked by a methylene bridge. The inclusion of fluorine enhances the compound's lipophilicity and may affect its biological activity, making it interesting for medicinal chemistry.
Potential Applications
This compound has potential applications in various fields. Research indicates that compounds similar to it may possess significant biological activities. For example, derivatives of benzo[d]oxazole have demonstrated neuroprotective effects and potential applications in treating neurodegenerative diseases. The piperidine component may interact with neurotransmitter receptors, influencing various signaling pathways relevant to mood regulation and cognitive function. Molecular docking studies can reveal binding affinities with specific receptors or enzymes, providing insights into its mechanism of action. Interactions with neurotransmitter receptors could elucidate pathways involved in mood regulation.
Structural Similarities and Distinctions
Several compounds share structural similarities with this compound:
- Piperine Contains a piperidine ring and is known for its anti-inflammatory properties.
- Trimethoprim A pyrimidine derivative widely used as an antibiotic.
- 5-Amino-2-(4-chlorobenzyl)-benzo[d]oxazole Exhibits anti-inflammatory activity with a similar core structure.
The specific combination of a benzo[d]oxazole core with a fluorinated phenyl group and a piperidine moiety distinguishes this compound from these compounds. This unique structure may confer distinct pharmacological properties, potentially broadening its therapeutic applications compared to simpler analogs.
Related Compounds
Other related compounds include:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , but the 3-methylpiperidine substitution may require specialized reductive amination (e.g., NaBH(OAc)₃, as in ) .
- Computational Insights : DFT studies () could predict electronic properties, such as frontier molecular orbitals, to rationalize reactivity or binding modes.
- Safety and Handling : highlights precautions for similar compounds (e.g., P210: avoid ignition sources), suggesting the target requires standard aryl halide safety protocols .
Biological Activity
Introduction
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]oxazole core, a fluorinated phenyl group, and a piperidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[d]oxazole |
| Substituent | 3-Fluorophenyl |
| Piperidine Moiety | 3-Methylpiperidin-1-yl |
| Linkage | Methylene bridge |
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuroprotection and cancer treatment. The piperidine component is believed to interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions .
Neuroprotective Effects
Studies have shown that derivatives of benzo[d]oxazole possess neuroprotective properties. For instance, compounds have been reported to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. Mechanistically, these compounds may inhibit the expression of key proteins involved in apoptosis and inflammation, such as BACE1 and NF-κB .
Anti-Cancer Activity
Emerging evidence suggests that this compound may also exhibit anti-cancer properties. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against various tumor cell lines .
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line/Model | IC50 Value (μM) |
|---|---|---|
| Neuroprotection | PC12 Cells | - |
| Anti-Cancer | MCF Cell Line | 25.72 ± 3.95 |
| Anti-Cancer | U87 Glioblastoma | 45.2 ± 13.0 |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study examining the effects of benzo[d]oxazole derivatives on PC12 cells treated with Aβ25-35, it was found that these compounds significantly reduced apoptosis and modulated the Akt/GSK-3β/NF-κB signaling pathway. This suggests a protective effect against neurodegeneration associated with Alzheimer's disease .
Case Study 2: Tumor Growth Inhibition
Another study focused on the anti-cancer activity of structurally similar compounds demonstrated significant tumor growth suppression in vivo using mouse models. The results indicated that the compounds could effectively induce apoptosis in tumor cells while exhibiting lower toxicity compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
